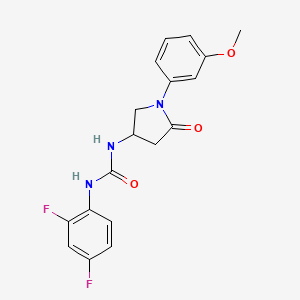
1-(2,4-Difluorophenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2,4-Difluorophenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea” is a complex organic molecule. It contains a urea group (NH2-CO-NH2), which is a common functional group in organic chemistry and biochemistry. The molecule also contains a pyrrolidinone ring, which is a type of cyclic amide . The presence of fluorine atoms and a methoxy group (OCH3) suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the pyrrolidinone ring and the urea group. These groups can participate in hydrogen bonding, which could affect the compound’s conformation and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the urea group could enhance its solubility in water, while the fluorine atoms could affect its lipophilicity .Applications De Recherche Scientifique
Protecting Groups in Uridine Synthesis
A study by Kurosu, Mitachi, and Mingle (2021) discusses the use of (4,4′-Bisfluorophenyl)methoxymethyl (BFPM) group as a protecting group for uridine ureido nitrogen. This demonstrates the compound's stability in chemical transformations, indicating its potential utility in nucleoside and nucleotide chemistry. The BFPM group can be selectively cleaved, suggesting applications in targeted drug synthesis or modification of biomolecules (Kurosu et al., 2021).
Enzyme Inhibition and Anticancer Properties
Research on unsymmetrical 1,3-disubstituted ureas, including enzyme inhibition and anticancer investigations by Mustafa, Perveen, and Khan (2014), highlights the therapeutic potential of similar compounds. The study synthesized derivatives demonstrating varied inhibition of enzymes like urease and β-glucuronidase, as well as anticancer activity, pointing towards the compound's potential in developing new therapeutics (Mustafa et al., 2014).
Antimicrobial Degradation
Sirés et al. (2007) examined the electro-Fenton degradation of antimicrobials, showing how certain chemical structures could be degraded in environmental remediation efforts. While not directly related, the structural complexity and reactivity of the compound may inform studies on environmental degradation of persistent organic pollutants (Sirés et al., 2007).
Nonlinear Optical Properties
Shettigar et al. (2006) explored the nonlinear optical parameters of bis-chalcone derivatives, indicating potential applications in optical technologies. Similar compounds, due to their structural flexibility and electronic properties, might serve as candidates for optical limiting materials or in the development of photonic devices (Shettigar et al., 2006).
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O3/c1-26-14-4-2-3-13(9-14)23-10-12(8-17(23)24)21-18(25)22-16-6-5-11(19)7-15(16)20/h2-7,9,12H,8,10H2,1H3,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVJYKOYNCGOPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

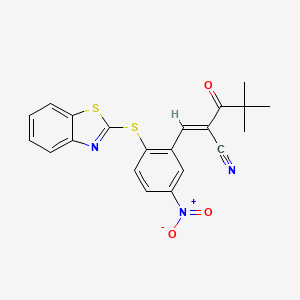

![4-(2-chlorobenzyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2385581.png)
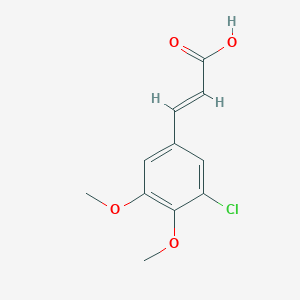
![4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2385583.png)
![7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2385584.png)
![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2385586.png)
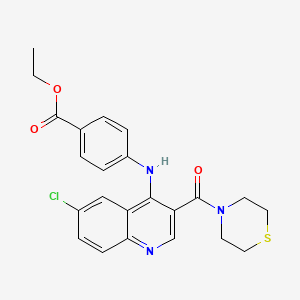



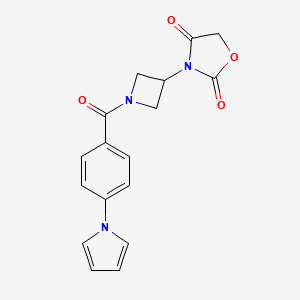
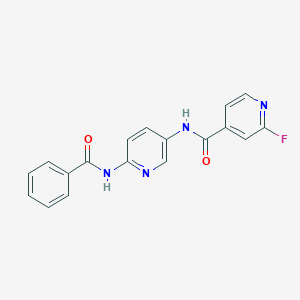
![2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2385602.png)